molecular formula C13H16BrN B11757542 1-(5-Bromopentyl)-1h-indole

1-(5-Bromopentyl)-1h-indole

Cat. No.: B11757542
M. Wt: 266.18 g/mol
InChI Key: BWPIYSDFLPTJPU-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-1h-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the fifth carbon of a pentyl chain, which is in turn attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopentyl)-1h-indole typically involves the alkylation of indole with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole, making it more nucleophilic. The reaction is conducted in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)-1h-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction Reactions: The compound can be reduced to form 1-(5-pentyl)-1h-indole by removing the bromine atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 1-(5-azidopentyl)-1h-indole or 1-(5-thiopentyl)-1h-indole.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 1-(5-pentyl)-1h-indole.

Scientific Research Applications

1-(5-Bromopentyl)-1h-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-1h-indole is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(5-Chloropentyl)-1h-indole: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropentyl)-1h-indole: Contains a fluorine atom instead of bromine.

    1-(5-Iodopentyl)-1h-indole: Contains an iodine atom instead of bromine.

Uniqueness: 1-(5-Bromopentyl)-1h-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can participate in specific halogen bonding interactions that are not possible with other halogens .

Biological Activity

1-(5-Bromopentyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom attached to a pentyl chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

The molecular formula of this compound is C13H16BrN, with a molecular weight of 266.18 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC13H16BrN
Molecular Weight266.18 g/mol
IUPAC Name1-(5-bromopentyl)indole
InChIInChI=1S/C13H16BrN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2
Canonical SMILESC1=CC=C2C(=C1)C=CN2CCCCCBr

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor for certain enzymes by binding to their active sites, thus modulating their activity. The unique bromine atom can participate in halogen bonding, enhancing the compound's binding affinity and specificity compared to similar compounds with other halogens (e.g., chlorine or fluorine) .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. A notable study reported an IC50 value of approximately 25 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research into the anticancer properties of this compound has also shown promising results. A case study involving human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with this indole derivative resulted in a 40% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure .

Neuropharmacological Effects

Emerging studies suggest that this compound may have neuropharmacological effects due to its interaction with cannabinoid receptors. The compound has been evaluated for its ability to modulate CB1 receptor activity, which is linked to pain relief and anti-inflammatory responses. Preliminary findings indicate that it may act as a partial agonist at these receptors, warranting further investigation into its potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
1-(5-Chloropentyl)-1H-indoleChlorine instead of bromineModerate antimicrobial activity
1-(5-Fluoropentyl)-1H-indoleFluorine substitutionLimited anticancer properties
1-(5-Iodopentyl)-1H-indoleIodine instead of bromineEnhanced binding affinity but lower biological activity compared to bromine derivative

The presence of bromine in this compound significantly enhances its biological activity compared to compounds with other halogens due to increased polarizability and specific interaction capabilities .

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

1-(5-bromopentyl)indole

InChI

InChI=1S/C13H16BrN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2

InChI Key

BWPIYSDFLPTJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCCBr

Origin of Product

United States

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